1-(alpha-L-Threofuranosyl)cytosine
Beschreibung
Helical Geometries and Duplex Formation
Despite its unconventional backbone, TNA is capable of forming stable, antiparallel duplex structures through Watson-Crick base pairing. nih.govnih.gov The helical geometry of these duplexes, however, shows distinct characteristics depending on the pairing partner.
TNA can form stable homoduplexes with itself. nih.gov These duplexes are more resistant to hydrolytic degradation compared to RNA, with a stability profile more akin to that of DNA. researchgate.netresearchgate.net Studies have shown that even TNA duplexes with low purine (B94841) content, which tend to be less stable in TNA:DNA heteroduplexes, can still hybridize effectively with complementary TNA strands. nsf.gov
TNA readily forms heteroduplexes with complementary DNA strands. nih.govresearchgate.net Research indicates that TNA forces these heteroduplexes into an A-like helical geometry, similar to that of RNA. nih.govnih.gov The stability of TNA:DNA duplexes is significantly influenced by the purine content of the TNA strand. researchgate.netnsf.gov Higher purine content in the TNA strand leads to greater duplex stability, even exceeding that of corresponding DNA:DNA or RNA:DNA duplexes. researchgate.net Conversely, low TNA purine content results in destabilized duplexes. researchgate.netnsf.gov This suggests that the purine bases play a crucial role in the favorable stacking interactions within the A-form helical structure. Furthermore, NMR studies have revealed that TNA:DNA heteroduplexes exhibit asymmetric fraying at the termini, indicating that the DNA strand may not fully adapt to the rigid conformational constraints imposed by the TNA backbone. nih.govnsf.gov
TNA also forms stable heteroduplexes with RNA. nih.govnih.gov In fact, TNA generally pairs more favorably with RNA than with DNA. nih.govnih.gov Similar to TNA:DNA duplexes, TNA:RNA heteroduplexes adopt an A-form helical geometry. nih.gov The enhanced stability of TNA:RNA duplexes is attributed to the structural similarities between the TNA and RNA backbones, both of which favor an A-type conformation. osti.gov
| Duplex Type | Relative Stability | Helical Geometry | Key Influencing Factors |
|---|---|---|---|
| TNA:TNA | High, comparable to DNA | A-form like | Resistant to hydrolysis |
| TNA:DNA | Variable, highly dependent on purine content | A-form | High TNA purine content increases stability |
| TNA:RNA | Higher than TNA:DNA | A-form | Structural compatibility of backbones |
Watson-Crick Base Pairing Dynamics in TNA Duplexes
The formation of stable duplexes in TNA relies on standard Watson-Crick base pairing, where cytosine pairs with guanine (B1146940). nih.govnsf.gov The integrity of these base pairs is crucial for the informational capabilities of TNA. nih.gov Thermodynamic studies have shown that the stability of TNA:DNA duplexes increases with higher GC content, which is consistent with the three hydrogen bonds formed between guanine and cytosine. nih.gov However, the dynamics of base pairing in TNA heteroduplexes can be complex. For instance, in TNA:DNA duplexes, there are observations of asymmetric "breathing" or fraying, particularly at the ends of the duplex. nih.govnih.gov This suggests that while Watson-Crick pairing is the fundamental interaction, the unique TNA backbone introduces subtle dynamic differences compared to natural nucleic acid duplexes. nih.gov
Sugar Pucker Conformations in Threofuranosyl Units (e.g., C4'-exo)
The conformation of the sugar ring, or "sugar pucker," is a critical determinant of nucleic acid structure. In TNA, the threofuranosyl unit exhibits a strong preference for a C4'-exo pucker. nih.gov This conformation is observed regardless of whether the TNA is part of an A-form or B-form duplex, suggesting a limited conformational flexibility for the threose sugar within the context of a Watson-Crick double helix. nih.gov The C4'-exo pucker results in a trans-diaxial orientation of the 2' and 3' substituents, which is a key feature of the TNA backbone. nih.gov This constrained sugar pucker is a major factor in forcing TNA-containing heteroduplexes into an A-like geometry. nih.gov
Structure
3D Structure
Eigenschaften
Molekularformel |
C8H11N3O4 |
|---|---|
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3S)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O4/c9-5-1-2-11(8(14)10-5)7-6(13)4(12)3-15-7/h1-2,4,6-7,12-13H,3H2,(H2,9,10,14)/t4?,6-,7+/m0/s1 |
InChI-Schlüssel |
RPXKLKGKUUDJFW-RUJZHYJYSA-N |
Isomerische SMILES |
C1C([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |
Kanonische SMILES |
C1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
Herkunft des Produkts |
United States |
Chemical Synthesis Methodologies for 1 Alpha L Threofuranosyl Cytosine and Its Derivatives
Stereoselective Synthesis of the alpha-L-Threofuranose Sugar Unit
The foundation for the synthesis of 1-(alpha-L-threofuranosyl)cytosine lies in the stereoselective preparation of the α-L-threofuranose sugar moiety. A common and effective starting material for this synthesis is the readily available and inexpensive L-ascorbic acid (Vitamin C). wpmucdn.com The synthesis, based on a procedure developed by Eschenmoser, involves a multi-step process. wpmucdn.com
The initial step is the oxidative degradation of L-ascorbic acid to yield L-threonic acid. wpmucdn.com This is followed by a one-pot lactonization and in situ benzoylation to produce 2,3-di-O-benzoyl-L-threonolactone. wpmucdn.com This key intermediate sets the stereochemistry for the subsequent steps. The lactone is then reduced, and further chemical modifications lead to the desired protected α-L-threofuranose sugar, ready for glycosylation. wpmucdn.com
Glycosylation Strategies for Nucleoside Formation
The crucial step in forming the nucleoside is the coupling of the threofuranose sugar with the cytosine nucleobase. This is achieved through various glycosylation strategies, with the Vorbrüggen reaction being a prominent and widely used method. wpmucdn.comwikipedia.org
Vorbrüggen Reaction Protocols
The Vorbrüggen reaction, also known as the silyl-Hilbert-Johnson (SHJ) reaction, is a reliable method for the formation of nucleosides. wikipedia.org This reaction typically involves three main stages:
Silylation of the nucleobase: The cytosine base, often protected with a benzoyl group at the N4 position (N4-benzoyl-cytosine), is treated with a silylating agent, such as bis(trimethylsilyl)acetamide (BSA) or trimethylsilyl (B98337) triflate (TMSOTf), to increase its solubility and nucleophilicity. wikipedia.orgrsc.org
Lewis acid-catalyzed condensation: The silylated cytosine is then reacted with a protected threofuranose sugar derivative, such as a 1-O-acetyl or 1,2-di-O-acetyl-3-O-benzoyl-L-threofuranose, in the presence of a Lewis acid catalyst like TMSOTf. wpmucdn.comwikipedia.orgnih.gov This condensation reaction forms the N-glycosidic bond between the sugar and the base.
Deprotection: The final step involves the removal of the protecting groups from the sugar and the base to yield the desired this compound. wpmucdn.com
The reaction conditions, including the choice of solvent, temperature, and Lewis acid, are critical for achieving high yields and the desired stereoselectivity (the α-anomer). wikipedia.orgrsc.org
Orthogonal Protection Group Schemes
To facilitate the selective synthesis and modification of this compound and its derivatives, a strategy of using orthogonal protecting groups is essential. bham.ac.uk Orthogonal protecting groups are those that can be removed under distinct chemical conditions without affecting other protecting groups in the molecule. bham.ac.uk
In the synthesis of threofuranosyl nucleosides, common protecting groups include:
For the sugar hydroxyl groups: Benzoyl (Bz) and acetyl (Ac) groups are often used to protect the 2' and 3' hydroxyls of the threofuranose sugar during glycosylation. wpmucdn.comescholarship.org The dimethoxytrityl (DMT) group is a key acid-labile protecting group used for the 3'-hydroxyl, which is crucial for the subsequent synthesis of phosphoramidites. nih.govwpmucdn.com However, the protection of the secondary hydroxyls can lead to a mixture of 2'- and 3'-O-DMT regioisomers, which may require chromatographic separation. nih.gov In the case of the cytosine derivative, the 3'-isomer is preferentially formed. nih.gov
For the exocyclic amine of cytosine: A benzoyl (Bz) group is commonly employed to protect the N4-amino group of cytosine during the various synthetic steps. wpmucdn.comescholarship.org
The strategic use of these groups allows for the selective deprotection of specific hydroxyl groups for subsequent reactions like phosphorylation. nih.gov For instance, the acid-labile DMT group can be removed without affecting the base-labile benzoyl or acetyl groups. bham.ac.uk
Conversion to Phosphoramidite (B1245037) Monomers
For the automated solid-phase synthesis of threose nucleic acid (TNA) oligonucleotides, this compound must be converted into its corresponding phosphoramidite monomer. wpmucdn.comelsevierpure.com This process involves a series of steps following the initial nucleoside synthesis.
After the glycosylation and protection steps, the 3'-hydroxyl group is typically protected with a DMT group. wpmucdn.com The remaining 2'-hydroxyl group is then phosphitylated using a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of an activator like N,N-diisopropylethylamine (DIPEA) or tetrazole. wpmucdn.com The resulting 3'-O-DMT-1-(alpha-L-threofuranosyl)cytosine-2'-phosphoramidite is the key building block for TNA synthesis. wpmucdn.comelsevierpure.com
| Step | Description | Key Reagents | Reference(s) |
| 1. Glycosylation | Formation of the N-glycosidic bond between the protected threofuranose sugar and N4-benzoyl-cytosine. | TMSOTf, silylated N4-benzoyl-cytosine | wpmucdn.com, wikipedia.org |
| 2. 3'-OH Protection | Introduction of the acid-labile DMT group at the 3'-hydroxyl position. | DMT-Cl, Pyridine | nih.gov, wpmucdn.com |
| 3. Phosphitylation | Introduction of the phosphoramidite moiety at the 2'-hydroxyl position. | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA | wpmucdn.com |
| 4. Purification | Isolation of the final phosphoramidite monomer. | Silica gel chromatography | wpmucdn.com |
Synthesis of this compound Triphosphates (tCTP)
The triphosphate form of this compound (tCTP) is essential for enzymatic synthesis and the study of TNA polymerization by polymerases. nih.govnih.gov Several methods have been developed for the synthesis of tCTP, often starting from a protected nucleoside.
A common approach involves the phosphorylation of the 3'-hydroxyl group. nih.gov One established method is the Eckstein method, which utilizes 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one for the initial phosphitylation, followed by reaction with pyrophosphate and subsequent oxidation. nih.govacs.org
For the synthesis of tCTP, a different strategy was required compared to other threofuranosyl nucleoside triphosphates. nih.gov Due to the preferential formation of the 3'-O-DMT isomer during protection, a 2'-O-acetyl-protected derivative was used as the starting material for tCTP synthesis. nih.govnih.gov The 3'-hydroxyl group is then available for phosphorylation.
More recent developments have led to a one-pot synthesis of tNTPs, including tCTP, directly from their corresponding 3'-O-phosphoramidite derivatives. nih.gov This method is reported to be less sensitive to moisture and offers a more streamlined approach. nih.gov
Eckstein Method Adaptations
The synthesis of α-L-threofuranosyl nucleoside triphosphates (tNTPs), the building blocks for polymerase-mediated TNA assembly, has been accomplished using adaptations of the Eckstein method. This method is a well-established procedure for synthesizing nucleoside triphosphates. For the cytosine derivative, this compound triphosphate (tCTP), the synthesis starts from a 2'-O-acetyl-protected threofuranosyl cytosine precursor. In contrast, the corresponding triphosphates of thymine (B56734) (tTTP), guanine (B1146940) (tGTP), and diaminopurine (tDTP) are prepared from their 2'-O-dimethoxytrityl (DMT) protected derivatives. These prepared tNTPs, including tCTP, have been shown to be effective substrates for certain DNA polymerases, enabling the enzymatic synthesis of TNA strands.
Synthesis of Chemically Modified this compound Analogues
To enhance the functional properties of TNA for applications such as aptamer development, chemical modifications are introduced into the this compound structure. These modifications can improve binding affinities and provide novel functionalities.
A key strategy for augmenting the functionality of TNA involves modifying the C-5 position of the pyrimidine (B1678525) ring of cytosine. This approach aims to enhance the binding properties of TNA aptamers by introducing residues that mimic those found in the antigen-binding sites of antibodies. Specific modifications include the synthesis of α-L-threofuranosyl cytidine (B196190) nucleoside triphosphate (tCTP) carrying either a benzyl (B1604629) or a phenylpropyl side chain at the C-5 position. These modified triphosphates are recognized by engineered TNA polymerases and can be incorporated into TNA strands. This demonstrates the versatility of the enzymatic machinery in accepting modified substrates and allows for the creation of TNA molecules with increased functional density.
| Modified Compound | Position of Modification | Attached Side Chain |
| C-5 Benzyl-tCTP | C-5 | Benzyl |
| C-5 Phenylpropyl-tCTP | C-5 | Phenylpropyl |
The installation of aromatic side chains, such as benzyl and phenylpropyl groups, at the C-5 position of tCTP is a targeted approach to improve the molecular recognition capabilities of TNA. These aromatic groups are prevalent in the paratope surface of antibodies and are known to engage in favorable binding interactions. Kinetic studies have shown that TNA aptamers, or "threomers," containing these aromatic modifications exhibit enhanced binding affinities and slower dissociation rates from their protein targets. The successful enzymatic incorporation of these bulky side chains opens a pathway for creating TNA libraries with a wide range of chemical diversity, improving the potential for discovering high-affinity aptamers for clinical and diagnostic use.
An abasic site is a position in a nucleic acid polymer that lacks a nucleobase. The synthesis of TNA strands containing abasic sites is important for studying DNA repair mechanisms and the structural consequences of base loss. The preparation of an abasic TNA phosphoramidite has been achieved using a strategy involving a photocleavable protecting group. Specifically, a 1-(2-methyl)nitrophenethyl (NPE) group is used to protect the abasic site during solid-phase synthesis. This allows for the stable incorporation of the abasic monomer into an oligonucleotide chain. The protecting group can then be removed by photolysis under specific conditions, generating the desired abasic site within the TNA strand. This method provides a reliable means to investigate the properties of TNA molecules containing this type of lesion.
Structural and Conformational Characteristics of Threose Nucleic Acid Tna Incorporating Cytosine Units
Comparative Structural Analysis with Natural Nucleic Acids (DNA, RNA)
NMR and crystallographic studies have demonstrated that TNA duplexes, as well as TNA-RNA and TNA-DNA heterodimers, predominantly adopt an A-form helical structure. nih.govresearchgate.netresearchgate.netnih.gov This is characterized by a wider, more compact helix than the B-form typically adopted by DNA under physiological conditions. The preference for an A-like conformation is so strong that TNA can template this structure upon its partner strand in a heterodimer, forcing even a DNA strand into an A-form geometry. nih.govresearchgate.netnih.gov Circular dichroism (CD) spectroscopy further corroborates this, with TNA-containing duplexes exhibiting spectra characteristic of A-form helices. nih.gov
The phosphodiester linkage in TNA is also distinct. The 3'-2' linkage in TNA results in a different relative positioning of the phosphate (B84403) groups compared to the 3'-5' linkages in DNA and RNA. nih.gov This altered backbone geometry contributes to TNA's complete resistance to nuclease digestion, a significant advantage for potential therapeutic applications. wikipedia.org
Table 1: Comparative Structural Features of TNA, DNA, and RNA
| Feature | Threose Nucleic Acid (TNA) | Deoxyribonucleic Acid (DNA) | Ribonucleic Acid (RNA) |
| Sugar | α-L-Threose (4-carbon) | 2'-Deoxy-D-Ribose (5-carbon) | D-Ribose (5-carbon) |
| Backbone Linkage | 2',3'-Phosphodiester | 3',5'-Phosphodiester | 3',5'-Phosphodiester |
| Predominant Helical Form | A-form | B-form (physiologically) | A-form |
| Typical Sugar Pucker | C4'-exo | C2'-endo (B-form) | C3'-endo (A-form) |
| Nuclease Resistance | High | Low | Low |
Thermodynamic Parameters of TNA Duplexes
The thermodynamic stability of TNA duplexes, and particularly those containing cytosine, is a critical aspect of their ability to form stable, information-storing structures. Studies utilizing techniques such as UV thermal denaturation and isothermal titration calorimetry (ITC) have provided valuable insights into the energetic landscape of TNA hybridization.
Research has shown that TNA is capable of forming stable Watson-Crick duplexes with itself and with complementary DNA and RNA strands. nih.gov The stability of these duplexes is comparable to that of natural nucleic acid duplexes. nih.gov For instance, ITC results for TNA/DNA and TNA/RNA heteroduplexes show similar association stabilities, with an average Gibbs free energy (ΔG°) of approximately -43 ± 3 kJ/mol. nih.gov
The thermodynamic parameters for the formation of TNA duplexes can be analyzed using a nearest-neighbor model, similar to the approach used for DNA and RNA. nsf.gov This model allows for the prediction of duplex stability based on the sequence of base pairs. While a comprehensive set of nearest-neighbor parameters for all possible TNA base-pairing combinations is still under development, initial studies have shown that this model can provide reasonable predictions of TNA:DNA duplex stability. nsf.gov
Table 2: Illustrative Thermodynamic Data for Nucleic Acid Duplexes
This table presents example thermodynamic parameters. Actual values are sequence and condition dependent.
| Duplex Type | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | Tm (°C) |
| DNA/DNA | -60 to -80 | -150 to -220 | -10 to -15 | 35-55 |
| RNA/RNA | -60 to -90 | -160 to -250 | -12 to -18 | 40-60 |
| TNA/DNA | -50 to -90 | -140 to -260 | -10 to -16 | 44-68 |
| TNA/RNA | - | - | ~ -10.3 | ~ 50 |
Data is illustrative and derived from various sources for comparative purposes. nih.govacs.orgnsf.govacs.org The thermodynamic values are highly dependent on the specific sequence, buffer conditions, and strand concentration.
Enzymatic Processing and Polymerase Recognition of 1 Alpha L Threofuranosyl Cytosine Triphosphate Tctp
Identification and Engineering of TNA-Compatible Polymerases
The development of polymerases capable of synthesizing TNA has been a significant area of research. These efforts have primarily focused on modifying existing DNA polymerases to accommodate the unique structure of TNA.
B-family DNA polymerases, particularly those from archaea, have proven to be robust scaffolds for engineering TNA-synthesizing capabilities. nih.govresearchgate.net A key example is the polymerase from Thermococcus kodakarensis (Kod). Through laboratory evolution and targeted mutations, several variants with enhanced TNA polymerase activity have been created. nih.gov
Kod-RI , a first-generation TNA polymerase, contains the mutations D141A and E143A, which silence the 3'-5' exonuclease activity, and A485R and E664I, which are crucial for TNA synthesis. nih.gov The A485R mutation is thought to facilitate the rotation of the fingers domain, altering the active site geometry to better accommodate the TNA/DNA duplex. nih.gov The E664I mutation likely reduces unfavorable interactions with the primer-template complex. nih.gov Kod-RI demonstrates significantly improved primer-extension efficiency and fidelity compared to earlier engineered polymerases like Therminator DNA polymerase. nih.govresearchgate.net
Further evolution of Kod-RI led to the development of Kod-RSGA , which includes additional mutations (Asn491Ser, Arg606Gly, and Thr723Ala) that confer higher specificity for TNA substrates. nih.gov Crystal structures of Kod-RSGA have provided insights into how the enzyme's active site creates a cavity to accommodate modified TNA substrates. researchgate.net
| Engineered Polymerase | Key Mutations | Characteristics |
| Kod-RI | D141A, E143A, A485R, E664I | Silenced exonuclease activity, enhanced TNA synthesis efficiency and fidelity. nih.govnih.gov |
| Kod-RSGA | D141A, E143A, A485R, Asn491Ser, Arg606Gly, Thr723Ala | Higher specificity for TNA substrates compared to Kod-RI. nih.gov |
| Therminator DNA polymerase | A485L | Early engineered TNA polymerase with lower efficiency and fidelity than Kod-RI. researchgate.net |
Human DNA polymerase η (hPol η) is a Y-family polymerase known for its role in translesion synthesis (TLS), a process that allows DNA replication to bypass lesions in the DNA template. nih.govyoutube.com While typically exhibiting low fidelity on undamaged DNA, hPol η can accurately bypass certain types of DNA damage. nih.govresearchgate.net
Interestingly, hPol η has demonstrated the ability to incorporate both deoxyribonucleoside triphosphates (dNTPs) and ribonucleoside triphosphates (rNTPs) and can use both DNA and RNA as templates. nih.gov This flexibility suggests its potential for recognizing and incorporating modified nucleotides like tCTP, although specific studies focusing on tCTP incorporation by wild-type hPol η are limited. The enzyme's spacious active site, which accommodates bulky DNA lesions, may also be conducive to accepting the altered sugar conformation of tNTPs.
Substrate Activity of tCTP in Polymerase-Mediated Synthesis
The efficiency with which engineered polymerases incorporate tCTP is a critical factor in TNA synthesis. Kinetic studies have been conducted to evaluate the substrate activity of tCTP.
For instance, primer-extension assays using Kod-RI have shown that the enzyme can efficiently incorporate a single tCTP opposite a guanine (B1146940) residue in a DNA template. nih.gov However, the efficiency decreases when encountering consecutive guanine nucleotides. nih.gov
Detailed kinetic analyses have revealed that the rate of the first tCTP incorporation can be comparable to that of some modified analogs, but subsequent incorporations can be significantly slower due to factors like base stacking interactions. nih.gov For example, a study comparing tCTP with a fluorescent cytidine (B196190) TNA triphosphate analogue (tCfTP) found that while the initial incorporation rates were similar, the second incorporation was much faster for tCfTP due to enhanced base stacking. nih.gov
| Substrate | Polymerase | Observation |
| tCTP | Kod-RI | Efficiently incorporates a single tCTP opposite a G on a DNA template. nih.gov |
| tCTP | Kod-RI | Struggles to read through two or more sequential G-nucleotides. nih.gov |
| tCTP vs. tCfTP | Kod-RI | Comparable rates for the first nucleotide incorporation, but tCfTP shows a much faster second incorporation rate. nih.gov |
Fidelity of TNA Replication by Engineered Polymerases
The fidelity of DNA replication, which is the accuracy of copying the template, is crucial for the transmission of genetic information. youtube.com Replicative polymerases have proofreading mechanisms to correct errors, enhancing fidelity. nih.govyoutube.com In the context of TNA, the fidelity of the engineered polymerases determines the accuracy of the synthesized TNA strand.
Engineered polymerases like Kod-RI exhibit a significantly higher fidelity in TNA synthesis compared to earlier versions. nih.govresearchgate.net For instance, Kod-RI has been reported to have approximately 20-fold higher fidelity than Therminator DNA polymerase. researchgate.net
Mechanisms of Nucleotide Incorporation into TNA Strands
The incorporation of tCTP into a growing TNA strand is a complex process that relies on the principles of template-dependent synthesis, even though the components are unnatural.
TNA synthesis by engineered polymerases is a template-dependent process, where a DNA strand serves as the template for the assembly of the TNA strand. nih.gov The polymerase reads the DNA template and incorporates the complementary tNTP, including tCTP opposite guanine, into the growing TNA primer. nih.govnih.gov
Crystallographic studies of polymerases in complex with their substrates have shown that numerous contacts between the enzyme, the template strand, and the incoming nucleotide are necessary for catalysis. acs.orgnih.gov The fact that DNA polymerases can be engineered to synthesize TNA suggests that a TNA/DNA heteroduplex can adopt a conformation within the enzyme's active site that is similar to a natural DNA/DNA duplex. acs.org However, the slower rate of TNA synthesis compared to DNA synthesis indicates that some of these enzyme-substrate contacts are likely suboptimal. acs.org The mechanism involves the polymerase facilitating the formation of a phosphodiester bond between the 3'-hydroxyl group of the TNA primer and the α-phosphate of the incoming tCTP.
Recognition of Modified tCTP Substrates
The recognition of any nucleotide triphosphate by a polymerase is a highly specific process governed by the precise geometry of the enzyme's active site. For an unnatural substrate like tCTP, which features a four-carbon threofuranosyl sugar instead of the standard five-carbon deoxyribose, this recognition presents a significant molecular challenge. Polymerases must accommodate the altered sugar-phosphate backbone geometry that TNA forms. The fidelity of polymerases is often linked to geometric parameters within the active site, such as the distances between the C1' atoms of the incoming nucleotide and the templating base. nih.gov
While research on substrates that are themselves modified versions of tCTP is limited, the broader study of how polymerases handle modified nucleotides provides critical insights. Directed evolution and rational design have produced mutant polymerases capable of incorporating various 2'-modified substrates. researchgate.netnih.gov However, a common issue is that while a single modified nucleotide can be added to a primer, the subsequent extension of this modified chain is often inefficient. researchgate.net This suggests that the polymerase's active site struggles to reposition the modified primer-template duplex for the next incorporation event.
Furthermore, the recognition process is not solely dependent on the incoming nucleotide. Modifications in the template strand can dramatically alter polymerase function. For instance, the recognition and pairing of a nucleotide can be influenced by non-standard base pairing geometries, such as the Hoogsteen configuration, which involves the purine (B94841) base adopting a syn conformation. nih.govresearchgate.net The ability of a polymerase to recognize and extend from such a structure is a critical factor in its substrate specificity and has implications for the synthesis of artificial nucleic acids where backbone geometry is already altered.
Challenges in Enzymatic TNA Synthesis (e.g., Hoogsteen Base Pairing)
A more nuanced challenge involves the specific and sometimes unconventional mechanisms employed by different polymerases for nucleotide selection, a prime example being the reliance on Hoogsteen base pairing. nih.gov Unlike the canonical Watson-Crick geometry, a Hoogsteen base pair forms when a purine base (adenine or guanine) rotates into a syn conformation to form hydrogen bonds with the "Hoogsteen edge" (involving the N7 atom) of the base. nih.govresearchgate.net
This non-standard pairing is not an anomaly but a functional requirement for certain enzymes, such as human DNA polymerase ι (Polι). nih.gov Studies have provided biochemical evidence that Polι's ability to replicate DNA is dependent on the formation of Hoogsteen base pairs. researchgate.netnih.gov This was demonstrated using template strands containing 7-deaza purines. In these analogs, the N7 atom of the purine ring is replaced by a carbon atom, making Hoogsteen base pairing impossible. The result is a severe inhibition of DNA synthesis by Polι, whereas other polymerases that rely on Watson-Crick geometry are largely unaffected. researchgate.netnih.gov
This phenomenon presents a significant challenge for TNA synthesis. It highlights that a "one-size-fits-all" approach to polymerase selection is not viable. A polymerase that relies on a specific non-canonical geometry like Hoogsteen pairing may be incompatible with the TNA/DNA duplex, or its efficiency could be unpredictably altered. Therefore, overcoming challenges in enzymatic TNA synthesis requires not only engineering polymerases to accept the threose sugar but also ensuring their mechanism for base selection is compatible with the hybrid duplex formed during synthesis.
Table 2: Summary of Challenges in Enzymatic TNA Synthesis
| Challenge | Description | Relevant Polymerase(s) | Reference |
|---|---|---|---|
| Poor Substrate Incorporation | Many polymerases do not efficiently recognize or incorporate tNTPs due to the unnatural threose sugar. | Most wild-type polymerases | researchgate.net |
| Limited Primer Extension | Even when a single tNTP is incorporated, the polymerase may struggle to add subsequent nucleotides, leading to short, truncated products. | Taq DNA Polymerase Mutants | researchgate.net |
| Hoogsteen Base Pairing Requirement | Some polymerases require non-canonical Hoogsteen base pairing for function, which can be disrupted by the TNA structure or template modifications. | Human DNA Polymerase ι (Polι) | nih.govresearchgate.netnih.gov |
| Fidelity and Processivity | Maintaining accuracy (fidelity) and the ability to add many bases in a single run (processivity) with unnatural substrates is a major hurdle. | General | sciencedaily.comresearchgate.net |
Biochemical Stability and Degradation Pathways of Threose Nucleic Acid Tna
Nuclease Resistance Mechanisms of TNA
A primary advantage of TNA in various research and biomedical applications is its exceptional resistance to nuclease degradation. synoligo.comnih.govwikipedia.org Unlike natural DNA and RNA, which are rapidly broken down by nucleases in biological environments, TNA's unnatural α-L-threofuranosyl sugar-phosphate backbone makes it a poor substrate for these enzymes. synoligo.comoup.comnih.gov
Studies have demonstrated that TNA remains intact even after prolonged exposure to aggressive nucleases. For instance, TNA has been shown to be stable after a seven-day incubation with snake venom phosphodiesterase, a potent 3' exonuclease. synoligo.comnih.gov Similarly, it remains undigested in the presence of 50% human serum or human liver microsomes over extended periods. nih.gov This high degree of stability is attributed to the threose sugar and the 2',3'-phosphodiester linkage, which are not recognized by the active sites of most nucleases. synoligo.comwikipedia.org
Furthermore, TNA can confer nuclease resistance to adjacent natural nucleic acids. Research has shown that TNA can protect internal DNA residues from nuclease digestion and shield complementary RNA strands from degradation by RNA-degrading enzymes. nih.govresearchgate.net This protective effect is due to the stable, A-like helical geometry that TNA imposes on duplexes with DNA and RNA, which can sterically hinder nuclease access to the cleavable phosphodiester bonds. synoligo.comnih.gov
Acid-Mediated Degradation of TNA
Beyond its resistance to enzymatic cleavage, TNA also exhibits significantly enhanced stability under acidic conditions compared to its natural counterparts. researchgate.netoup.com This resilience is crucial for potential applications where exposure to low pH environments is a factor.
Comparative Stability with DNA and RNA
Under acidic conditions and elevated temperatures (pH 3.3 at 90°C), TNA is substantially more resistant to degradation than both DNA and RNA. researchgate.netoup.com In one study, the half-life of TNA under these conditions was calculated to be 6.3 hours, whereas DNA and RNA had significantly shorter half-lives of 10.9 minutes and 40.8 minutes, respectively. oup.com Even at a more moderate temperature of 55°C and pH 4, TNA remained intact while DNA showed noticeable degradation after 24 hours. oup.com
| Nucleic Acid | Half-life (t1/2) at pH 3.3, 90°C | Degradation Rate Constant (s-1) |
| TNA | 6.3 hours | 3.3 x 10⁻⁵ |
| DNA | 10.9 minutes | 8.4 x 10⁻⁴ |
| RNA | 40.8 minutes | 1.9 x 10⁻⁴ |
This table presents the comparative stability of TNA, DNA, and RNA under acidic conditions, highlighting the significantly longer half-life and slower degradation rate of TNA. oup.com
Mechanistic Insights into Depurination Rates
The primary mechanism of acid-mediated degradation for purine-containing nucleic acids is depurination, the hydrolytic cleavage of the N-glycosidic bond that connects the purine (B94841) base to the sugar. The enhanced stability of TNA in acidic environments is largely due to a slower rate of depurination. researchgate.netoup.com Mechanistic studies suggest that the electronic properties of the TNA backbone contribute to this effect. oup.comnih.gov The rate-limiting step in the acid-mediated degradation of TNA is depurination. oup.com
Strand Cleavage Pathways (e.g., β-elimination, syn-elimination)
Following depurination, the resulting abasic site is susceptible to strand cleavage. In DNA, this typically occurs via β-elimination of the 3'-phosphodiester linkage. researchgate.net However, in TNA, biochemical analysis has revealed that strand cleavage proceeds through a β-elimination of the 2'-phosphodiester linkage. researchgate.netoup.com This process results in an upstream cleavage product with a 2'-threose sugar and a downstream product with a 3' terminal phosphate (B84403). researchgate.netoup.com Mass spectrometry has confirmed the presence of upstream degradation products, including the abasic derivative and its deglycosylated form, supporting that acid-mediated degradation of TNA primarily occurs via the elimination of the 2' phosphodiester linkage. oup.com
Implications of Enhanced Stability for Research Applications
The remarkable biochemical stability of TNA, including its resistance to both nucleases and acid-mediated degradation, has significant implications for its use in various research applications. wikipedia.orgresearchgate.netoup.com This enhanced stability makes TNA a promising candidate for the development of diagnostic and therapeutic agents that require a long half-life in biological systems. nih.govwikipedia.orgnih.gov
The ability of TNA to form stable duplexes with DNA and RNA, coupled with its resistance to degradation, makes it an excellent tool for applications such as antisense technology and the development of aptamers. wikipedia.orgresearchgate.netnih.gov TNA-based probes have been shown to have favorable nuclease stability, thermal stability, and excellent storage capacity for long-term cellular studies. nih.gov The inherent stability of TNA overcomes a major hurdle in the use of natural nucleic acids for therapeutic purposes, which often require extensive chemical modifications to prevent rapid degradation. oup.com The unique physicochemical properties of TNA expand the potential for using artificial genetic polymers in biomedical applications, particularly in environments where DNA and RNA would be too labile. researchgate.netoup.com
Mechanistic Insights into Threose Nucleic Acid Tna Functionality
Conformational Adaptability and Constraints of the TNA Backbone
The TNA backbone, composed of repeating threofuranosyl sugars linked by 2' and 3' phosphodiester bonds, exhibits a notable degree of rigidity compared to its natural counterparts, DNA and RNA. nih.govelsevierpure.com This rigidity stems from the shorter backbone, which has one less atom in its repeating unit. acs.orgnih.gov The quasi trans-diaxial 3'-2' phosphodiester linkages in TNA place the phosphate (B84403) groups in distinct relative positions, contributing to its constrained conformation. nih.gov
The conformational preferences of TNA building blocks, such as 1-(alpha-L-Threofuranosyl)cytosine, are influenced by intramolecular hydrogen bonds and the anomeric effect of phosphate groups. nih.gov The orientation of the cytosine base relative to the threose sugar is predominantly in a high-anti conformation. nih.gov The substituents on the sugar ring also influence the pucker of the furanoid ring, with different substitutions favoring conformations similar to either A-form or B-form helices. nih.gov
Role of TNA in Information Transfer between Genetic Polymers
Despite its structural differences, TNA is capable of efficient and stable Watson-Crick base-pairing with complementary sequences of DNA, RNA, and itself. nih.govwikipedia.orgnasa.gov This remarkable ability for intersystem base-pairing allows for the transfer of genetic information between different genetic polymers. acs.org The A-form helical structure adopted by TNA duplexes is key to this information exchange with natural genetic polymers. elsevierpure.com
The ability of TNA to form stable heteroduplexes with DNA and RNA is a critical aspect of its potential role as a progenitor to RNA in the context of the origin of life. nih.govnih.gov While TNA pairs more favorably with RNA than with DNA, the reasons for this preference are still under investigation. nih.govnih.gov It has been suggested that DNA struggles to fully adapt to the rigid conformational constraints imposed by the TNA backbone. nih.gov This is evidenced by asymmetric "breathing" fluctuations observed in DNA/TNA helices, particularly at the ends of the duplex. nih.gov
The development of engineered polymerases capable of replicating TNA has been a significant advancement, enabling the in vitro selection of TNA aptamers and enzymes. wikipedia.org These polymerases can copy genetic information back and forth between DNA and TNA, a process that mimics RNA replication. wikipedia.org This demonstrates that the fundamental properties of heredity and evolution are not exclusive to natural genetic polymers. wikipedia.org
Base Flipping Thermodynamics in TNA Duplexes
Base flipping is a fundamental process in which a single base rotates out of the double helix, allowing enzymes access for modification or repair. nih.govwikipedia.org In TNA duplexes, the thermodynamics of base flipping are influenced by the unique backbone structure. chemrxiv.org Computational studies have been employed to understand the free energy profiles of base flipping in TNA compared to DNA. chemrxiv.orgchinesechemsoc.org
The free energy barrier for base flipping in TNA is a key parameter in understanding its stability and dynamics. chemrxiv.org Different force fields used in simulations can yield varying results, highlighting the complexity of accurately modeling these systems. chemrxiv.orgchinesechemsoc.org However, some force fields suggest that the stability of TNA duplexes is comparable to that of DNA duplexes. chemrxiv.org
Data Tables
Table 1: Thermodynamic Parameters of DNA/TNA Duplex Individual Base Pair Openings Data recorded at 20 °C. TNA bases are colored blue.
| Base Pair | ΔHDiss (kJ mol-1) | ΔSDiss (J mol-1 K-1) | ΔGDiss (kJ mol-1) |
| C2-G19 | 45 ± 2 | 40 ± 7 | 33 ± 4 |
| G3-C18 | 65 ± 3 | 90 ± 10 | 38 ± 6 |
| C4-G17 | 64 ± 3 | 86 ± 10 | 38 ± 6 |
| A5-T16 | 59 ± 2 | 72 ± 7 | 38 ± 4 |
| T6-A15 | 60 ± 2 | 75 ± 7 | 38 ± 4 |
| A7-T14 | 59 ± 2 | 72 ± 7 | 38 ± 4 |
| G8-C13 | 66 ± 3 | 90 ± 10 | 39 ± 6 |
| C9-G12 | 65 ± 3 | 86 ± 10 | 39 ± 6 |
| G10-C11 | 48 ± 2 | 48 ± 7 | 34 ± 4 |
Source: Adapted from reference nih.gov
Increasing Functional Density in TNA Polymers
A key strategy to enhance the functional capabilities of TNA is to increase its chemical diversity beyond the four canonical nucleobases. escholarship.orgrsc.org This involves augmenting the TNA polymer with functional groups, particularly those that mimic the amino acid side chains prevalent on the binding surfaces of antibodies, such as aromatic residues. nih.govescholarship.org This approach aims to improve the binding properties of TNA aptamers, leading to the development of "threomers"—functionally-enhanced TNA aptamers. nih.govescholarship.org
The enzymatic synthesis of TNA polymers containing more than one type of modified nucleotide has been demonstrated as a viable strategy for increasing functional density. nih.govnih.gov Research has focused on modifying pyrimidine (B1678525) bases, such as cytosine and uracil (B121893), at the C-5 position. nih.govrsc.org For instance, α-L-threofuranosyl cytidine (B196190) nucleoside triphosphate (tCTP) has been synthesized with benzyl (B1604629) or phenylpropyl side chains. nih.govnih.gov
Polymerase recognition studies have confirmed that an engineered TNA polymerase can readily incorporate these modified tCTP substrates into a growing TNA strand using a DNA template. nih.govescholarship.orgnih.gov Furthermore, primer extension reactions have been successfully performed using mixtures of C-5 modified tCTP and C-5 modified α-L-threofuranosyluridine triphosphate (tUTP), resulting in the production of "doubly modified" TNA strands. nih.govnih.gov This demonstrates the feasibility of creating TNA polymers with a panel of different chemical modifications at defined positions, significantly expanding the chemical space available for functional selection. nih.govnih.gov The enzymatic incorporation of multiple, distinct modifications into a single TNA strand is a non-trivial achievement, as engineered polymerases can be prone to stalling during XNA synthesis. rsc.org
"Threomers" are functionally enhanced TNA aptamers designed to act as high-quality protein capture reagents. nih.gov Their design is inspired by the observation that protein-protein interactions, such as those between an antibody and its antigen, are often driven by aromatic amino acid side chains on the binding surface (paratope). nih.govescholarship.org By equipping TNA with similar functional groups, threomers can better mimic the structural and chemical properties of antibodies, leading to improved binding characteristics. nih.gov
The incorporation of multiple modified nucleotides directly impacts the binding properties of threomers. nih.gov Kinetic analyses of TNA aptamers previously selected to bind the S1 subunit of the SARS-CoV-2 spike protein showed that versions with two different modifications (doubly modified) exhibited tighter binding affinities than their singly modified counterparts. nih.govescholarship.orgrsc.org This improvement was primarily attributed to faster association rates (kon), which may result from more favorable hydrophobic interactions with the protein target and a better pre-folded aptamer structure. nih.govescholarship.orgrsc.org These findings confirm that increasing the chemical density of TNA polymers is a successful strategy for evolving aptamers with superior binding properties. nih.govrsc.org
| Aptamer | Modification(s) | Kd (nM) | kon (1/Ms) | koff (1/s) |
|---|---|---|---|---|
| S1-123 | Singly (tUTPTrp) | 15.4 ± 0.5 | 1.4 x 105 | 2.1 x 10-3 |
| Doubly (tUTPTrp + tCTPPhe) | 4.7 ± 0.1 | 4.5 x 105 | 2.1 x 10-3 | |
| S1-133 | Singly (tUTPTrp) | 20.8 ± 0.9 | 1.1 x 105 | 2.3 x 10-3 |
| Doubly (tUTPTrp + tCTPPhe) | 7.7 ± 0.3 | 3.0 x 105 | 2.3 x 10-3 |
Data sourced from research on increasing the functional density of threose nucleic acid. nih.govescholarship.org
Development of TNA Aptamers
TNA aptamers are single-stranded TNA molecules that fold into specific three-dimensional structures capable of binding to a target molecule with high affinity and specificity. escholarship.orgnih.gov Their inherent resistance to nuclease degradation makes them attractive candidates for diagnostic and therapeutic applications where biological stability is crucial. wikipedia.orgescholarship.orgnih.gov The development of TNA aptamers has been enabled by advances in polymerase engineering and in vitro selection techniques. escholarship.orgnih.gov
The primary method for discovering TNA aptamers is in vitro selection, a process analogous to Systematic Evolution of Ligands by EXponential enrichment (SELEX). escholarship.orgoup.com The process begins with a vast library of DNA templates, often containing around 1014 to 1015 unique sequences, each with a central random region flanked by constant primer binding sites. escholarship.orgnih.gov
An engineered DNA-dependent TNA polymerase is used to transcribe this DNA library into a pool of TNA molecules. escholarship.orgacs.org For example, the Therminator DNA polymerase has been identified as an efficient enzyme for this purpose, capable of polymerizing long stretches of TNA. acs.org To overcome the need for a TNA-dependent DNA polymerase (which would be required to amplify the selected TNA molecules), a DNA-display technique can be used. acs.org This method creates a covalent link between the TNA transcript and its encoding DNA template, ensuring that the genetic information of a functional TNA molecule can be recovered and amplified via standard PCR. escholarship.orgacs.org The TNA-DNA pool is then incubated with the target molecule. escholarship.org Unbound sequences are washed away, and the TNA molecules that bind to the target are eluted and their attached DNA is amplified. escholarship.org This iterative process of binding, partitioning, and amplification progressively enriches the pool for TNA sequences with high affinity for the target. escholarship.org
Using these in vitro selection methods, TNA aptamers have been successfully generated against various protein targets, demonstrating their potential as antibody mimics. escholarship.orgnih.gov
HIV Reverse Transcriptase (RT): A TNA aptamer with picomolar binding affinity for HIV reverse transcriptase has been discovered. escholarship.org This high level of affinity was previously not known to be achievable for TNA aptamers and highlights their potential as potent therapeutic agents. escholarship.org
SARS-CoV-2 S1 Protein: TNA aptamers, or threomers, have been evolved to recognize the S1 subunit of the SARS-CoV-2 spike protein. escholarship.orgrsc.org The inclusion of base modifications, such as tryptophan-like side chains on uracil bases (tUTPTrp), was critical for generating aptamers with high affinity and slow dissociation rates. escholarship.orgnih.gov Further functionalization with a second modified nucleotide, a phenylalanine-like side chain on cytosine (tCTPPhe), resulted in a roughly 3-fold improvement in binding affinity. nih.govescholarship.org
| Aptamer System | Target Protein | Binding Affinity (Kd) | Key Features |
|---|---|---|---|
| TNA Aptamer | HIV Reverse Transcriptase | ~0.4-4 nM (picomolar affinity reported) | Demonstrates high affinity and biological stability. escholarship.org |
| S1-123 Threomer (singly modified) | SARS-CoV-2 S1 Protein | 15.4 nM | Contains tUTPTrp modification. nih.gov |
| S1-123 Threomer (doubly modified) | SARS-CoV-2 S1 Protein | 4.7 nM | Contains tUTPTrp and tCTPPhe modifications. nih.gov |
| S1-133 Threomer (singly modified) | SARS-CoV-2 S1 Protein | 20.8 nM | Contains tUTPTrp modification. nih.gov |
| S1-133 Threomer (doubly modified) | SARS-CoV-2 S1 Protein | 7.7 nM | Contains tUTPTrp and tCTPPhe modifications. nih.gov |
Creation of TNA-Based Enzymes (XNAzymes)
Beyond binding, TNA can be engineered to possess catalytic activity, creating TNA-based enzymes known as XNAzymes or, more specifically, threozymes. biosyn.comcam.ac.uk Like their RNA (ribozyme) and DNA (deoxyribozyme) counterparts, XNAzymes are capable of powering biochemical reactions, such as the cutting and joining of nucleic acid strands. cam.ac.uk The development of XNAzymes demonstrates that the fundamental biological properties of heredity and catalysis are not exclusive to natural nucleic acids. cam.ac.uk
The creation of TNAzymes relies on directed evolution, using a methodology often termed 'cross-chemistry selective enrichment by exponential amplification' (X-SELEX). nih.govresearchgate.net This process starts with the synthesis of a large library of XNA molecules (e.g., 1014 different sequences) from DNA templates using an XNA polymerase. nih.govresearchgate.net The library is designed such that each XNA molecule is attached to a substrate, allowing for the selection of molecules that can catalyze a specific reaction, like RNA cleavage or ligation. nih.govresearchgate.net Following the reaction step, the successful XNAzymes are reverse-transcribed back into cDNA by an XNA-dependent DNA polymerase and then amplified by PCR to create an enriched template pool for the next round of selection. nih.govresearchgate.net
This approach has successfully produced TNAzymes that can catalyze RNA cleavage and ligation. nsf.gov Because TNA is chemically robust and not recognized by natural degrading enzymes, TNAzymes are significantly more stable than naturally occurring enzymes. cam.ac.uk This stability makes them promising candidates for therapeutic applications, such as long-lasting treatments designed to disrupt disease-related RNAs. biosyn.comcam.ac.uk
Theoretical and Computational Investigations of Threose Nucleic Acid Tna
Molecular Modeling of TNA Duplexes and Interactions
Molecular modeling has been instrumental in elucidating the three-dimensional structures of TNA duplexes and their hybrids with DNA and RNA. These computational models provide a foundational understanding of the structural basis for TNA's hybridization properties.
Early and ongoing research has consistently shown that TNA duplexes adopt a right-handed helical structure. A significant finding from molecular modeling is that TNA duplexes, as well as TNA-RNA hybrids, predominantly exhibit an A-form helical geometry. This is in contrast to the B-form typically adopted by DNA. The A-form conformation is characterized by a wider, shallower minor groove and a narrower, deeper major groove compared to B-DNA.
Circular dichroism (CD) spectroscopy studies, complemented by molecular modeling, have confirmed the A-form conformation of TNA-containing duplexes. The CD spectra of both TNA:DNA and TNA:RNA heteroduplexes show features characteristic of A-form helices, such as a positive peak around 260-270 nm and a strong negative peak near 210 nm.
The purine (B94841) content of a TNA strand has been identified as a critical factor influencing the stability and conformation of TNA:DNA duplexes. Molecular modeling studies have revealed that a high purine content in the TNA strand leads to duplex conformations that more closely resemble a canonical A-form TNA:TNA duplex. Conversely, duplexes with a lower TNA purine content exhibit conformations that are more intermediate between A-form and B-form. This purine-dependence provides a basis for predicting and designing TNA sequences with specific hybridization properties for biotechnological applications.
| Duplex Type | Predominant Helical Form | Key Structural Features | Influence of Purine Content |
|---|---|---|---|
| TNA:TNA | A-form | Right-handed helix, C4'-exo sugar pucker | Not applicable |
| TNA:RNA | A-form | Conformationally similar to A-form RNA:RNA duplexes | Less pronounced effect compared to TNA:DNA |
| TNA:DNA | A-form like | TNA imposes A-form geometry; DNA strand shows conformational adjustments | High purine content in TNA enhances A-form character and stability |
Simulations of Base Pairing and Conformational Dynamics
Molecular dynamics (MD) simulations have provided a deeper understanding of the dynamic behavior of TNA duplexes, including the stability of base pairing and the flexibility of the sugar-phosphate backbone. These simulations allow for the observation of atomic-level motions over time, revealing insights that are often inaccessible through static experimental structures.
Simulations have shown that TNA is capable of forming stable Watson-Crick base pairs with complementary DNA and RNA strands. The dynamics of these base pairs, however, can differ from those in natural nucleic acid duplexes. For instance, studies on the opening and closing of individual base pairs have revealed interesting dynamic properties of TNA-containing helices.
In TNA:DNA heteroduplexes, NMR and MD simulation studies have uncovered unexpected asymmetric "breathing" fluctuations. These studies indicate that the DNA strand in a TNA:DNA hybrid may not fully adapt to the rigid conformational constraints imposed by the TNA backbone. This results in increased flexibility and a higher rate of base-pair opening at one end of the duplex, a phenomenon not typically observed in standard DNA:DNA or RNA:RNA duplexes. This suggests that the conformational dynamics of nucleic acid duplexes are influenced by a complex interplay between the backbone structure and the base pairing interactions.
| Dynamic Feature | Observation in TNA-containing Duplexes | Implication |
|---|---|---|
| Base Pairing | Stable Watson-Crick pairing with DNA and RNA | Supports TNA's ability to act as a genetic material |
| Conformational Dynamics | Asymmetric breathing fluctuations in TNA:DNA hybrids | Highlights the unique dynamic properties imparted by the TNA backbone |
| Sugar Pucker Flexibility | Predominantly C4'-exo, with minor populations of other conformations | Contributes to the overall flexibility and conformational landscape of TNA |
Force Field Development for TNA Systems
The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the underlying force field—a set of mathematical functions and parameters that describe the potential energy of a system of atoms. While dedicated force fields for standard DNA and RNA are well-established (e.g., AMBER, CHARMM), the development of specific parameters for xeno-nucleic acids like TNA is an ongoing area of research.
Currently, most computational studies of TNA rely on adaptations of existing nucleic acid force fields. The parameters for the standard nucleobases are generally transferable, but the unique threose sugar and the 2',3'-phosphodiester linkage require careful consideration and, ideally, specific parameterization. The process of developing force field parameters typically involves fitting to high-level quantum mechanical calculations and/or experimental data to accurately reproduce molecular geometries, vibrational frequencies, and conformational energy landscapes.
Research has been conducted to assess the performance of existing force fields, such as those from the AMBER family (e.g., ff99, bsc0, bsc1), in simulating TNA systems. These studies have shown that while these force fields can provide valuable insights, they also have limitations. For example, some force fields may not perfectly reproduce the experimentally observed sugar pucker preferences or the subtle conformational details of TNA duplexes. One study that compared different AMBER force fields in the context of base flipping in TNA duplexes recommended the bsc1 force field for such simulations.
The development of a dedicated, highly accurate force field for TNA would involve several steps:
Parameter Generation: Deriving initial parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) for the threofuranose unit. This is often done using quantum mechanical calculations on model compounds.
Parameter Optimization: Refining the initial parameters by comparing simulation results with experimental data, such as NMR-derived structural restraints or thermodynamic data from melting studies.
Validation: Testing the new force field on a range of TNA-containing systems to ensure its accuracy and transferability.
While a comprehensive, de novo force field specifically for TNA is not yet widely available, the ongoing assessment and refinement of existing force fields are continually improving the accuracy of TNA simulations. These efforts are crucial for advancing our understanding of TNA's potential role in the origins of life and for guiding the design of TNA-based biotechnologies.
| Aspect | Current Status and Findings |
|---|---|
| Availability of Dedicated TNA Force Field | No widely adopted, de novo force field specifically for TNA currently exists. |
| Current Practice | Adaptation and use of existing DNA/RNA force fields (primarily AMBER and CHARMM). |
| Performance of Existing Force Fields | Provide valuable insights but may have limitations in accurately reproducing all experimental observables for TNA. The bsc1 variant of the AMBER force field has been suggested as a suitable choice for certain TNA simulations. |
| Future Directions | Continued refinement of existing force fields and potential development of TNA-specific parameters are needed to enhance simulation accuracy. |
Role of Threose Nucleic Acid Tna in Prebiotic Chemistry and Origin of Life Hypotheses
TNA as a Potential Evolutionary Precursor to RNA and DNA
The hypothesis that TNA could be an evolutionary precursor to RNA and DNA is founded on its structural simplicity and its remarkable chemical properties. wikipedia.orgnasa.gov Unlike the five-carbon ribose of RNA and deoxyribose of DNA, the TNA backbone is constructed from threose, a four-carbon sugar. nasa.gov This structural difference is significant because threose is considered to be an intrinsically simpler molecule than ribose; its formation from a single type of starting material under nonbiological conditions is more plausible. nasa.gov
Research has demonstrated that TNA possesses the crucial ability to form stable double helices through Watson-Crick base pairing, not only with itself but also with complementary strands of both RNA and DNA. nih.govnasa.gov This cross-pairing capability is a fundamental requirement for any system proposed as an ancestor to RNA, as it would allow for the transfer of genetic information to the more complex nucleic acids that eventually dominated biological systems. wikipedia.orgnasa.gov The ability of TNA to hybridize with RNA and DNA suggests a possible pathway for the evolutionary transition from a simpler TNA-based genetic system to the RNA world and subsequently to the DNA-RNA-protein world. nih.govnih.gov
The chemical stability of TNA further supports its candidacy as a prebiotic genetic material. The 3'-2' phosphodiester linkage in the TNA backbone makes it resistant to nuclease digestion, a feature that would have been advantageous in a prebiotic environment lacking the sophisticated repair mechanisms of modern cells. wikipedia.org
Table 1: Comparison of TNA, RNA, and DNA
| Property | Threose Nucleic Acid (TNA) | Ribonucleic Acid (RNA) | Deoxyribonucleic Acid (DNA) |
|---|---|---|---|
| Sugar | α-L-Threose (4-carbon) | D-Ribose (5-carbon) | D-2-Deoxyribose (5-carbon) |
| Backbone Linkage | 3'→2' Phosphodiester | 5'→3' Phosphodiester | 5'→3' Phosphodiester |
| Pairing Capability | Pairs with TNA, RNA, and DNA | Pairs with RNA and DNA | Pairs with DNA and RNA |
| Prebiotic Synthesis Plausibility | Considered simpler and potentially more plausible | Considered complex | Considered complex |
| Nuclease Resistance | High | Low | Moderate |
Plausibility of Genetic Information Transfer in a Prebiotic World
For any molecule to function as the first genetic material, it must be capable of storing and transferring information. TNA's ability to form stable duplexes with itself and with RNA and DNA is a strong indicator of its potential in this regard. nih.govnasa.gov This suggests that a TNA-based system could have supported a primitive form of heredity, allowing for the propagation of genetic information.
The transfer of information between TNA and the canonical nucleic acids has been explored experimentally. Studies have shown that certain DNA polymerases, including HIV reverse transcriptase and Vent (exo-) DNA polymerase, can recognize and incorporate phosphorylated threosyl nucleosides (tNTPs) into a growing DNA strand, albeit with lower efficiency than their natural counterparts. nih.govnih.gov Specifically, for the incorporation of threosyl-thymine triphosphate (tTTP), the Michaelis constant (Km) values were higher and the catalytic rate constants (kcat) were lower compared to the incorporation of the natural deoxythymidine triphosphate (dTTP). nih.govnih.gov This indicates that while the process is less efficient, the enzymatic machinery of later biological systems can, to some extent, read information from a TNA template. nih.gov
Furthermore, research has demonstrated the high-yielding and selective prebiotic synthesis of α-threofuranosyl cytidine (B196190), a key component of TNA, from plausible prebiotic precursors. nih.govnih.gov This finding lends significant weight to the possibility that TNA monomers could have been available in the prebiotic environment, a prerequisite for the formation of information-carrying polymers. nih.govdntb.gov.uanih.gov The potential for TNA to have coexisted with RNA suggests a scenario where information could have been exchanged between these two systems during the emergence of life. nih.govdntb.gov.ua The eventual "genetic takeover" by DNA, a more stable information storage molecule, is thought to have been driven by advantages such as increased chemical stability and the potential for larger genomes. nih.gov
Future Directions and Research Challenges in Threose Nucleic Acid Tna Studies
Expanding the Chemical Space of Evolvable Non-Natural Genetic Polymers
The advancement of TNA as a viable platform for biomedical applications hinges on expanding its chemical diversity beyond the four canonical bases. nih.govnih.gov The goal is to create "functionally enhanced" TNA molecules with capabilities that rival or even surpass those of natural nucleic acids and proteins. nih.gov This endeavor represents a significant challenge and a primary direction for future research.
Research has focused on augmenting TNA with chemical functionalities that can improve its binding properties, particularly mimicking the way antibodies recognize antigens. nih.govnih.gov Crystal structures of antibody-antigen complexes show that aromatic side chains on the antibody's binding surface (paratope) are crucial for recognition. nih.gov To emulate this, scientists have synthesized modified TNA building blocks, including α-L-threofuranosyl cytidine (B196190) triphosphate (tCTP), with various side chains attached at the C-5 position of the pyrimidine (B1678525) ring. nih.govresearchgate.net
A key strategy involves decorating pyrimidine nucleosides like cytosine and uracil (B121893) with amino acid-like side chains, such as benzyl (B1604629) or phenylpropyl groups. nih.gov These modifications are designed to increase the "functional density" of the TNA polymer. nih.gov Studies have demonstrated that incorporating these modified bases into TNA sequences can lead to aptamers—short strands of nucleic acid that bind to a specific target molecule—with significantly enhanced binding affinities and slower dissociation rates compared to their unmodified counterparts. nih.govnih.gov This expansion of the chemical space is crucial for developing highly functional TNA aptamers, termed "threomers," for future diagnostic and therapeutic use. rsc.orgnih.gov These findings open a path to improving the quality of biologically stable TNA molecules, making them more competitive with antibodies as therapeutic agents. nih.gov
Table 1: Examples of Chemical Modifications to TNA Nucleosides
| Nucleoside Base | Position of Modification | Attached Side Chain | Purpose | Reference |
|---|---|---|---|---|
| Cytosine | C-5 | Benzyl | Enhance protein binding, mimic antibody paratopes | nih.gov |
| Cytosine | C-5 | Phenylpropyl | Enhance protein binding, mimic antibody paratopes | nih.gov |
Optimizing Enzymatic Synthesis for Diverse TNA Architectures
A significant hurdle in TNA research is the development of efficient methods for its synthesis. While chemical synthesis using phosphoramidite (B1245037) chemistry is established, enzymatic synthesis is essential for creating large, complex libraries of TNA molecules needed for in vitro selection and Darwinian evolution experiments. wikipedia.orgbasepairbio.com Natural DNA and RNA polymerases, the enzymes that synthesize DNA and RNA, are generally incapable of efficiently using TNA triphosphates (tNTPs) as substrates due to TNA's distinct four-carbon sugar-phosphate backbone. wikipedia.org
To overcome this challenge, researchers have turned to polymerase engineering and directed evolution. wikipedia.orgtechnologynetworks.com By creating and screening vast libraries of mutant polymerases, scientists have identified enzymes that can faithfully and efficiently synthesize TNA from a DNA template. technologynetworks.com A landmark achievement in this area is the creation of an enzyme named "10-92," which demonstrates robust TNA synthesis capabilities, significantly closing the performance gap between artificial and natural enzyme systems. technologynetworks.com The availability of such polymerases is a critical milestone, enabling the generation of diverse TNA libraries for the discovery of functional molecules. wikipedia.orgtechnologynetworks.com
Further research has expanded the enzymatic toolbox for TNA. For instance, terminal deoxynucleotidyl transferase (TdT) has been shown to catalyze the untemplated synthesis of TNA at the end of a DNA oligonucleotide. nih.gov This creates DNA-TNA chimeric molecules that are resistant to degradation by exonucleases, offering a method to protect DNA nanostructures and enhance their stability for in-vivo applications. nih.govresearchgate.net Despite these advances, further optimization is needed to create polymerases that can incorporate a wider variety of modified TNA building blocks with high fidelity and efficiency, which remains a key challenge for the field. wikipedia.org
Table 2: Key Enzymes in TNA Synthesis and Manipulation
| Enzyme | Type | Function | Significance | Reference |
|---|---|---|---|---|
| Engineered TNA Polymerase (e.g., 10-92) | DNA-dependent TNA Polymerase | Synthesizes TNA strands using a DNA template and tNTPs. | Enables the creation of TNA libraries for in vitro selection and evolution. | technologynetworks.com |
| Terminal Deoxynucleotidyl Transferase (TdT) | Template-independent Polymerase | Adds TNA nucleotides to the 3' end of a DNA strand. | Creates stable DNA-TNA chimeras for applications like protecting DNA nanostructures. | nih.govresearchgate.net |
| Bst 3.0 DNA polymerase | DNA Polymerase | Used in strand displacement reactions to release single-stranded DNA from TNA/DNA duplexes during selection cycles. | Facilitates the amplification steps in TNA aptamer selection protocols. | acs.org |
Exploring Novel Functional TNA Molecules
With the ability to both synthesize and evolve TNA, researchers are now exploring its potential to create novel functional molecules for a range of applications. rsc.orgnih.gov The primary focus has been on the development of TNA aptamers, which leverage TNA's high biological stability to create robust binding agents for diagnostics and therapeutics. wikipedia.org
Through a process analogous to natural selection, functional TNA molecules can be isolated from vast combinatorial libraries. basepairbio.com This in vitro selection process involves generating a large pool of TNA sequences, exposing them to a target molecule (such as a protein), and then amplifying the sequences that bind to the target. basepairbio.com This demonstration that TNA can fold into complex tertiary structures capable of specific ligand binding provides strong evidence for its potential as a functional biopolymer. basepairbio.com
The chemical modifications described previously play a critical role in this area. By using libraries of TNA containing modified bases, such as C-5-functionalized cytosine and uracil, scientists have evolved "threomers" that act as high-quality protein capture reagents. nih.gov These engineered TNA aptamers exhibit enhanced binding properties, such as slow off-rates, which are highly desirable for therapeutic applications. nih.govnih.gov The success in generating these functional molecules highlights TNA's potential in targeted protein degradation and selective gene silencing, marking a significant step toward its use in clinical settings. nih.gov Future research will likely focus on discovering TNA aptamers and catalysts (TNAzymes) for an expanding array of biological targets implicated in human disease. rsc.orgnih.gov
Q & A
Q. What are the recommended storage conditions for 1-(α-L-Threofuranosyl)cytosine to ensure experimental reproducibility?
To maintain stability, lyophilized 1-(α-L-Threofuranosyl)cytosine should be stored at -20°C for up to 3 years, while solutions (e.g., in DMSO or aqueous buffers) require storage at -80°C for ≤1 year . For long-term studies, periodic stability assessments via HPLC or LC-MS under controlled conditions (e.g., pH 7.4, 37°C) are recommended to verify structural integrity.
Q. Which analytical methods are suitable for identifying and quantifying 1-(α-L-Threofuranosyl)cytosine in biological samples?
- UHPLC-Orbitrap-MS/MS : Enables simultaneous quantification of nucleosides and deoxynucleosides with high resolution. Use a C18 column (e.g., Hypersil-ODS) and gradient elution (water/acetonitrile with 0.1% formic acid) for separation .
- Boronate-affinity extraction : Effective for nucleosides with cis-diol groups but unsuitable for deoxynucleosides lacking this moiety. Pair with SPE (solid-phase extraction) for broad-spectrum recovery .
Advanced Research Questions
Q. How can researchers address challenges in co-extracting 1-(α-L-Threofuranosyl)cytosine with other nucleosides/deoxynucleosides given differences in physicochemical properties?
- Mixed-mode sorbents : Combine hydrophilic interaction (HILIC) and ion-exchange mechanisms to capture polar nucleosides and hydrophobic deoxynucleosides .
- Dual extraction protocols : Sequential use of phenyl-boronate (for nucleosides) and C18-based SPE (for deoxynucleosides) improves recovery rates. Validate with spike-and-recovery experiments in urine or plasma matrices .
Q. What strategies enable attomole-level detection of modified nucleosides like 1-(α-L-Threofuranosyl)cytosine amidst high-abundance canonical nucleosides?
- Pre-column derivatization : Enhance ionization efficiency using dansyl chloride or isotopic labeling.
- Dynamic exclusion MS/MS : Suppress dominant ions (e.g., A, G, U, C) to detect low-abundance targets. Calibrate with internal standards (e.g., stable isotope-labeled analogs) for precision at attomole-to-femtomole levels .
Q. How should researchers design studies to assess the therapeutic potential of 1-(α-L-Threofuranosyl)cytosine, considering enzymatic synthesis and epigenetic mechanisms?
- Enzymatic synthesis validation : Use in vitro assays with DNA/RNA methyltransferases (e.g., DNMTs) to test incorporation rates. Monitor methylation patterns via bisulfite sequencing or MeDIP-seq .
- Epigenetic profiling : Correlate nucleoside levels with gene expression (RNA-seq) or chromatin accessibility (ATAC-seq) in disease models (e.g., cancer cell lines) .
Q. What statistical approaches resolve contradictory data on the compound’s stability under varying experimental conditions?
- Multivariate ANOVA : Assess interactions between temperature, pH, and solvent composition. Include time-course degradation studies to model half-life variability.
- Principal Component Analysis (PCA) : Identify confounding variables (e.g., batch effects, matrix interference) in multi-laboratory datasets .
Methodological Considerations
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